dichloro(cyclopentyl)phosphane;iron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

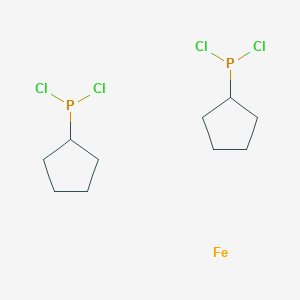

Dichloro(cyclopentyl)phosphane;iron is a compound that belongs to the class of organophosphorus compounds It features a cyclopentyl group attached to a phosphorus atom, which is further bonded to two chlorine atoms and an iron center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloro(cyclopentyl)phosphane;iron typically involves the reaction of cyclopentylmagnesium bromide with phosphorus trichloride, followed by the introduction of an iron source. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:

Formation of Cyclopentylmagnesium Bromide: Cyclopentyl bromide reacts with magnesium in the presence of anhydrous ether to form cyclopentylmagnesium bromide.

Reaction with Phosphorus Trichloride: Cyclopentylmagnesium bromide is then reacted with phosphorus trichloride to form dichloro(cyclopentyl)phosphane.

Introduction of Iron: Finally, an iron source, such as iron(II) chloride, is introduced to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dichloro(cyclopentyl)phosphane;iron undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it to phosphines.

Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and are conducted under an inert atmosphere.

Major Products

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphines depending on the substituent introduced.

Scientific Research Applications

Dichloro(cyclopentyl)phosphane;iron has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound’s derivatives are studied for their potential biological activity.

Medicine: Research is ongoing to explore its use in drug development.

Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of dichloro(cyclopentyl)phosphane;iron involves its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center it coordinates with.

Comparison with Similar Compounds

Similar Compounds

- Cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron

- Bis(diphenylphosphino)ferrocene palladium(II)chloride dichloromethane complex

Uniqueness

Dichloro(cyclopentyl)phosphane;iron is unique due to its specific combination of a cyclopentyl group, phosphorus, chlorine, and iron. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specific catalytic and synthetic applications.

Biological Activity

Dichloro(cyclopentyl)phosphane;iron is a coordination compound that has garnered interest in various fields, particularly in catalysis and medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, applications, and relevant case studies.

Chemical Identity:

- IUPAC Name: cyclopenta-1,3-dien-1-yl-di(propan-2-yl)phosphane;dichloropalladium;iron(2+)

- Molecular Formula: C22H36Cl2FeP2Pd

- Molecular Weight: 595.6 g/mol

- CAS Number: 215788-65-1

The compound features a dichloro-phosphane ligand coordinated to an iron center, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Interaction: The compound can act as a catalyst in biochemical reactions, influencing enzyme activity and metabolic pathways.

- Cell Signaling Modulation: It may alter cell signaling pathways, thereby affecting gene expression and cellular responses.

- DNA Interaction: Preliminary studies suggest potential interactions with DNA, which could inhibit replication processes .

3.1 Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been documented, with studies showing significant inhibition of growth in resistant strains.

3.2 Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in specific cancer types was observed, suggesting potential therapeutic applications in oncology .

3.3 Case Studies

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 0.5 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In research focused on breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 10 µM). Mechanistic studies revealed that this effect was mediated through the induction of oxidative stress and apoptosis .

4. Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Remarks |

|---|---|---|---|

| This compound | Structure | Antimicrobial, cytotoxic | Effective against resistant strains |

| Cyclopentyl(diphenyl)phosphane;dichloromethane | Structure | Moderate antibacterial | Less potent than this compound |

| Bis(diphenylphosphino)ferrocene palladium dichloride | Structure | Catalytic activity | Primarily used in catalysis |

5. Conclusion

This compound exhibits promising biological activity with significant implications for antimicrobial and anticancer therapies. Its unique chemical structure allows it to interact effectively with biological systems, making it a subject of ongoing research. Future studies should focus on elucidating its full mechanism of action and optimizing its efficacy for therapeutic applications.

Properties

Molecular Formula |

C10H18Cl4FeP2 |

|---|---|

Molecular Weight |

397.8 g/mol |

IUPAC Name |

dichloro(cyclopentyl)phosphane;iron |

InChI |

InChI=1S/2C5H9Cl2P.Fe/c2*6-8(7)5-3-1-2-4-5;/h2*5H,1-4H2; |

InChI Key |

ZPPHGZTYPNFKCS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)P(Cl)Cl.C1CCC(C1)P(Cl)Cl.[Fe] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.